- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)
95656-88-5 structure
Product Name:Benzyl 3-hydroxypyrrolidine-1-carboxylate
CAS 번호:95656-88-5
MF:C12H15NO3
메가와트:221.252403497696
MDL:MFCD08061949
CID:61795
PubChem ID:560953
Update Time:2025-06-08
Benzyl 3-hydroxypyrrolidine-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- PB17468
- SY002311
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- J-524163
- MFCD07368258
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
- MDL: MFCD08061949
- 인치: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- InChIKey: MBLJFGOKYTZKMH-UHFFFAOYSA-N
- 미소: O=C(N1CC(O)CC1)OCC1C=CC=CC=1
계산된 속성
- 정밀분자량: 221.10519334g/mol
- 동위원소 질량: 221.10519334g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 3
- 복잡도: 238
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 49.8
- 소수점 매개변수 계산 참조값(XlogP): 1.1
실험적 성질
- 색과 성상: No data avaiable
- 밀도: 1.1±0.1 g/cm3
- 융해점: No data available
- 비등점: 370.7°C at 760 mmHg
- 플래시 포인트: 178℃
- 굴절률: 1.589
- PSA: 49.77000
- LogP: 1.32770
- 증기압: No data available
Benzyl 3-hydroxypyrrolidine-1-carboxylate 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P280;P305+P351+P338
- 보안 지침: H303+H313+H333
- 저장 조건:2-8 °C
Benzyl 3-hydroxypyrrolidine-1-carboxylate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109216-100g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 100g |
$211 | 2021-08-06 | |
| Fluorochem | 049032-1g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049032-5g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 049032-10g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 10g |
£51.00 | 2022-03-01 | |
| Fluorochem | 049032-25g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 25g |
£102.00 | 2022-03-01 | |
| AstaTech | 57602-5/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 5g |
$49 | 2023-09-16 | |
| AstaTech | 57602-25/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 25g |
$180 | 2023-09-16 | |
| AstaTech | 57602-100/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 100/G |
$225 | 2021-07-03 | |
| Ambeed | A119384-1g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 1g |
$13.0 | 2025-04-14 | |
| Ambeed | A119384-5g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 5g |
$40.0 | 2025-04-14 |
Benzyl 3-hydroxypyrrolidine-1-carboxylate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
참조
합성 방법 2
반응 조건
참조
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8
합성 방법 3
반응 조건
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
참조
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt
참조
- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
참조
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841
합성 방법 9
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
참조
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt
참조
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C
참조
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity, European Journal of Medicinal Chemistry, 2019, 178, 782-801
합성 방법 12
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
참조
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
합성 방법 13
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
참조
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
합성 방법 14
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
합성 방법 15
반응 조건
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
참조
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
합성 방법 16
반응 조건
1.1 Solvents: Dichloromethane ; 20 h, rt
참조
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
참조
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Pyrrolidin-3-ol
- Benzyl 3-oxopyrrolidine-1-carboxylate
- pyrrolidin-3-ol;hydrochloride
- Dibenzyl Dicarbonate
- (3R)-pyrrolidin-3-ol
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
주문 번호:A11164
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 21:13
가격 ($):374.0
Email:sales@amadischem.com
Benzyl 3-hydroxypyrrolidine-1-carboxylate 관련 문헌
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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추천 공급업체
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
순결:99%
재다:100g
가격 ($):374.0